molecular formula C7H3F3O3 B13154888 4-Hydroxy-2,3,6-trifluorobenzoic acid

4-Hydroxy-2,3,6-trifluorobenzoic acid

Katalognummer: B13154888
Molekulargewicht: 192.09 g/mol
InChI-Schlüssel: ICYNKEHMNQIPIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2,3,6-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3. It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,6-trifluorobenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoic acid with a basic compound in the presence of water at elevated temperatures. The reaction mixture is then brought to a specific pH by adding an acid, and the desired product is isolated .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced fluorination techniques and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2,3,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2,3,6-trifluorobenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2,3,6-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor by binding to active sites of enzymes or proteins, thereby blocking their activity. This mechanism is being explored for potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-2,3,6-trifluorobenzoic acid is unique due to the combination of its hydroxyl group and trifluorinated structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H3F3O3

Molekulargewicht

192.09 g/mol

IUPAC-Name

2,3,6-trifluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H3F3O3/c8-2-1-3(11)5(9)6(10)4(2)7(12)13/h1,11H,(H,12,13)

InChI-Schlüssel

ICYNKEHMNQIPIN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)C(=O)O)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.